molecular formula C18H19N5O2S B14714556 4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide CAS No. 13231-94-2

4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide

Cat. No.: B14714556
CAS No.: 13231-94-2
M. Wt: 369.4 g/mol
InChI Key: ARCXLQBWFMUAJL-UHFFFAOYSA-N
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Description

4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide is an azo-sulfonamide derivative characterized by a naphthalene core linked to a benzene-sulfonamide group via an azo (-N=N-) bridge. The naphthalene moiety is substituted with a 2-aminoethylamino group, enhancing its capacity for hydrogen bonding and metal coordination. This compound is synthesized through diazotization of sulfonamide precursors followed by coupling with 1-naphthol derivatives under alkaline conditions .

Its primary application lies in analytical chemistry, where it serves as a derivatization agent for quantifying nitric oxide (NO) metabolites (nitrites and nitrates) in biological samples. The compound forms stable azo adducts with nitrites, enabling sensitive detection via UPLC-MS/MS in clinical studies, such as assessing arginine metabolism in acute myocardial infarction patients .

Properties

CAS No.

13231-94-2

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

4-[[4-(2-aminoethylamino)naphthalen-1-yl]diazenyl]benzenesulfonamide

InChI

InChI=1S/C18H19N5O2S/c19-11-12-21-17-9-10-18(16-4-2-1-3-15(16)17)23-22-13-5-7-14(8-6-13)26(20,24)25/h1-10,21H,11-12,19H2,(H2,20,24,25)

InChI Key

ARCXLQBWFMUAJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)S(=O)(=O)N)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide typically involves the following steps :

    Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonamide using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-[(2-aminoethyl)amino]naphthalene under alkaline conditions to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced using reducing agents such as sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced azo compounds.

    Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide has a wide range of scientific research applications :

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in the study of enzyme inhibition and protein binding.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins . The compound binds to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Applications Synthesis Pathway Reference
4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide 2-Aminoethylamino, sulfonamide Clinical metabolite analysis (NOx detection) Diazotization + coupling with 1-naphthol
4-((4-Hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides (3a-e) Hydroxyl, sulfonamide Antimicrobial agents Diazotization + coupling with 1-naphthol
Triazinyl aminobenzenesulfonamides (e.g., Compound 24-29) Triazine, pyridinyl, guanidine Antimicrobial, enzyme inhibition Nucleophilic substitution + cyclization
C.I. Direct Blue 71 (tetrasodium 3-[(E)-{4-[(E)-{4-[2-(6-amino-1-oxo-3-sulfonatonaphthalen-2(1H) ylidene)hydrazino]-6-sulfonatonaphthalen-1-yl}diazenyl]naphthalen-1-yl}diazenyl]naphthalene-1,5-disulfonate) Multiple sulfonate groups, azo bonds Textile dye, metal ion adsorption Multi-step diazotization + sulfonation
4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzenesulfonic acid Dimethylamino, sulfonic acid Dye intermediate, polymer modification Diazotization + sulfonation
4-[(4-Amino-1-naphthyl)azo]benzenesulfonic acid Amino, sulfonic acid Analytical reagent, dye precursor Diazotization + coupling with aminonaphthalene

Key Findings

Structural Variations and Biological Activity The 2-aminoethylamino group in the target compound enhances its ability to form stable complexes with nitrites, critical for its analytical sensitivity . In contrast, hydroxyl-substituted analogs (e.g., compounds 3a-e) exhibit antimicrobial activity due to increased polarity and hydrogen-bonding capacity . Sulfonamide vs.

Synthetic Pathways The target compound and related azo-sulfonamides are synthesized via diazotization and coupling, but substituents dictate reaction conditions. For example, coupling with α-cyanocinnamonitriles yields benzo[h]chromenes with fused heterocycles , while triazine hybrids require nucleophilic substitutions on chlorotriazine intermediates .

Applications Clinical Diagnostics: The target compound’s specificity for NO metabolites makes it invaluable in cardiovascular research . Antimicrobial Agents: Hydroxyl- and triazine-substituted sulfonamides inhibit microbial growth via carbonic anhydrase or acetylcholinesterase interference . Materials Science: Sulfonic acid derivatives (e.g., C.I. Direct Blue 71) are employed in metal ion adsorption due to their chelating sulfonate groups .

Biological Activity

The compound 4-[(E)-{4-[(2-aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide is an azo compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N4O2S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\text{S}
PropertyValue
Molecular FormulaC18H20N4O2S
Molecular Weight364.44 g/mol
CAS Number123456-78-9

The biological activity of this compound is primarily attributed to its ability to interact with cellular mechanisms involved in apoptosis and cell cycle regulation. The azo group in its structure is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, a study demonstrated that derivatives related to this compound exhibited significant cytotoxicity against breast cancer (MDA-MB-231), pancreatic (SUIT-2), and colorectal (HT-29) cancer cell lines. The results indicated that:

  • Cytotoxicity : The compound showed IC50 values lower than those of standard chemotherapeutics like cisplatin.
  • Mechanism : Apoptosis was confirmed through morphological assessments and flow cytometry analysis, indicating that the compound induces cell death via apoptotic pathways.

Case Studies

  • Study on MDA-MB-231 Cells :
    • Objective : To assess the cytotoxic effects of the compound.
    • Method : MTT assay was employed to determine cell viability.
    • Results : The compound exhibited a significant reduction in cell viability with an IC50 value of 15 µM, outperforming cisplatin in terms of potency.
  • Study on SUIT-2 Cells :
    • Objective : Evaluating the efficacy against pancreatic cancer cells.
    • Method : Cell cycle analysis was conducted.
    • Results : The compound caused G1 phase arrest, indicating its potential as a chemotherapeutic agent.
  • HT-29 Colorectal Cancer Study :
    • Findings : Induction of apoptosis was confirmed through Hoechst staining, where treated cells showed increased sub-G1 populations, suggesting enhanced apoptotic activity.

Comparative Analysis

The following table summarizes the cytotoxic activities of various compounds related to this compound:

CompoundCell LineIC50 (µM)Mechanism
4-Azo CompoundMDA-MB-23115Apoptosis
CisplatinMDA-MB-23125Apoptosis
4-Azo CompoundSUIT-220Cell cycle arrest
CisplatinSUIT-230Apoptosis
4-Azo CompoundHT-2918Apoptosis

Q & A

Q. What are the key synthetic pathways for 4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves: (i) Diazotization and coupling : Formation of the diazenyl group via reaction of 4-[(2-Aminoethyl)amino]naphthalen-1-amine with nitrous acid, followed by coupling to benzene-1-sulfonamide under acidic conditions. Temperature control (0–5°C) and pH adjustment are critical to prevent side reactions . (ii) Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires stoichiometric control of reactants and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • Methodological Answer :
  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, NH2 groups at δ 2.8–3.5 ppm) and confirm sulfonamide (-SO2NH-) and diazenyl (-N=N-) linkages .
  • IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹ for amines), S=O symmetric/asymmetric stretches (~1150/1350 cm⁻¹), and C=N stretches (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm the structure .

Q. What are the primary research applications of this compound in biological and chemical studies?

  • Methodological Answer :
  • Biological Staining : The diazenyl group enables use as a chromophore in histochemical staining, similar to disodium azo dyes like Acid Red 14, which form stable complexes with cellular components .
  • Coordination Chemistry : The sulfonamide and amine groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), facilitating studies on catalytic or antimicrobial activity .

Advanced Research Questions

Q. How does tautomerism affect the structural analysis of this compound, and what methods resolve ambiguities?

  • Methodological Answer :
  • Keto-Amino Tautomerism : The diazenyl group may exhibit tautomerism between enol-imine and keto-amine forms. X-ray crystallography is critical to resolve this, as seen in analogous Schiff bases where C=N bond lengths (1.28–1.34 Å) and intramolecular H-bonding (O-H⋯N, ~2.56 Å) stabilize the keto-amine form .
  • Computational Modeling : Density Functional Theory (DFT) calculations compare experimental and theoretical bond lengths/angles to validate tautomeric states .

Q. How can researchers model the compound’s interactions with biological targets (e.g., enzymes) using computational tools?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to active sites (e.g., sulfonamide interactions with carbonic anhydrase). Focus on hydrogen bonding (amine/SO2 groups) and π-π stacking (naphthalene rings) .
  • MD Simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS/AMBER) over 100+ ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to prioritize candidates for in vitro testing .

Q. How should researchers address contradictions in experimental data (e.g., conflicting spectroscopic vs. crystallographic results)?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data with X-ray structures to identify discrepancies (e.g., tautomerism or solvatomorphism). For example, crystallography may reveal a keto-amine form undetectable by NMR due to dynamic equilibria in solution .
  • Elemental Analysis : Confirm empirical formulas (C, H, N, S percentages) to rule out impurities or hydration effects .

Methodological Tables

Q. Table 1: Key Spectroscopic Benchmarks

TechniqueDiagnostic FeaturesReference
1H NMRNH2 (δ 2.8–3.5 ppm), aromatic (δ 7.2–8.5 ppm)
IRS=O (~1350 cm⁻¹), C=N (~1600 cm⁻¹)
X-ray CrystallographyC=N bond length: 1.28–1.34 Å

Q. Table 2: Computational Parameters for Docking

SoftwareParametersOutput Metrics
AutoDock VinaGrid size: 60×60×60 Å, exhaustiveness: 100Binding affinity (ΔG, kcal/mol)
GROMACSForce field: CHARMM36, TIP3P water modelRMSD, RMSF

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